molecular formula C63H104N22O12 B12115094 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2

Cat. No.: B12115094
M. Wt: 1361.6 g/mol
InChI Key: OKJAOUBQLSWUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes both L- and D-forms of amino acids, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated, usually with reagents like HBTU or DIC, and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar steps but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Industrial methods might also involve additional purification steps, such as recrystallization or lyophilization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the tyrosine and phenylalanine residues. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reduction reactions can occur at disulfide bonds if present, using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties. This is often done during synthesis by replacing one amino acid with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.

    Reduction: DTT, TCEP, mild acidic or basic conditions.

    Substitution: During SPPS, using different amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of dityrosine cross-links, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and kinetics.

Biology

Biologically, this peptide might be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. Its ability to mimic natural peptides makes it valuable in understanding biological processes.

Medicine

In medicine, synthetic peptides like this one are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents. Research might focus on their efficacy, stability, and delivery methods.

Industry

Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools. This peptide could be part of formulations for skin care products or as a component in diagnostic assays.

Mechanism of Action

The mechanism of action for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of both L- and D-amino acids can enhance stability and resistance to enzymatic degradation, prolonging the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: A similar peptide with all L-amino acids.

    H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Ile-DL-Arg-DL-Pro-DL-Lys-NH2: A variant with different D- and L-amino acid configurations.

Uniqueness

The uniqueness of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 lies in its specific sequence and the inclusion of D-amino acids, which can significantly alter its biological activity and stability compared to peptides composed solely of L-amino acids. This makes it a valuable tool for studying the effects of chirality on peptide function and stability.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJAOUBQLSWUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H104N22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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